Tarenflurbil
Overview
Description
Mechanism of Action
Target of Action
Tarenflurbil, also known as R-flurbiprofen, is a selective amyloid lowering agent (SALA) that primarily targets the amyloid-beta 42 (Aβ42) peptide . Aβ42 is a toxic peptide that initiates neurotoxicity and the development of amyloid plaques in the brains of Alzheimer’s disease patients .
Mode of Action
Instead, it modulates the signal transduction and transcription activation pathways associated with nuclear factor kappaB (NFkappaB) . NFkappaB is a principal transcription factor involved in the expression of many molecules related to cell growth, cell death, and inflammation . Additionally, this compound has been shown to modulate gamma-secretase and selectively lower levels of Aβ42 peptide in vitro and in vivo, reducing amyloid pathology in the brain .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the production and accumulation of Aβ42. By modulating gamma-secretase, this compound reduces the levels of Aβ42, thereby decreasing the formation of amyloid plaques . This action can potentially slow down the progression of Alzheimer’s disease.
Pharmacokinetics
It is known that this compound has been used in clinical trials and has an excellent safety profile .
Result of Action
The primary molecular effect of this compound is the reduction of Aβ42 levels in cultured human cells and in animal models . This leads to a decrease in amyloid plaque development, which is a hallmark of Alzheimer’s disease. On a cellular level, the modulation of NFkappaB pathways by this compound can influence processes related to cell growth, cell death, and inflammation .
Biochemical Analysis
Biochemical Properties
Tarenflurbil is a selective amyloid-lowering agent (SALA) that reduces levels of the toxic peptide amyloid beta 42 (Aβ42) in cultured human cells and in animal models . Aβ42 is the primary initiator of neurotoxicity and amyloid plaque development in the brains of Alzheimer’s disease patients .
Cellular Effects
This compound has shown to have effects on various types of cells. In Alzheimer’s disease, it reduces levels of the toxic peptide amyloid beta 42 (Aβ42) in cultured human cells . This reduction in Aβ42 levels can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound is not an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). Instead, it modulates the signal transduction and transcription activation pathways associated with nuclear factor kappaB (NFkappaB), a principle transcription factor in the expression of many molecules involved in cell growth, cell death, and inflammation . Additionally, this compound has been shown to modulate gamma-secretase and selectively lower levels of Abeta42 peptide in vitro and in vivo, and to reduce amyloid pathology in the brain .
Dosage Effects in Animal Models
This compound has been shown to be potent in animal models of cancer and Alzheimer’s disease
Metabolic Pathways
It has been shown to modulate gamma-secretase and selectively lower levels of Abeta42 peptide .
Preparation Methods
Tarenflurbil can be synthesized through the resolution of racemic flurbiprofen. The synthetic route involves the separation of the R-enantiomer from the S-enantiomer, which is the active form of the NSAID .
Chemical Reactions Analysis
Tarenflurbil undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, but specific reagents and conditions are not widely reported.
Substitution: This compound can participate in substitution reactions, particularly involving its fluorine atom.
Common reagents and conditions used in these reactions are not extensively detailed in the literature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tarenflurbil has been studied for various scientific research applications, including:
Comparison with Similar Compounds
Tarenflurbil is unique in its selective amyloid-lowering properties. Similar compounds include:
Flurbiprofen: The racemic mixture from which this compound is derived.
Ibuprofen: Another NSAID with similar anti-inflammatory properties but without the selective amyloid-lowering effects of this compound.
Naproxen: An NSAID with anti-inflammatory properties but no selective amyloid-lowering activity.
This compound’s uniqueness lies in its ability to reduce beta-amyloid levels without inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are typically targeted by NSAIDs .
Biological Activity
Tarenflurbil, also known as Flurizan, is a selective amyloid-beta42 (Aβ42) lowering agent primarily investigated for its potential in treating Alzheimer's disease (AD). This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects observed in clinical trials, and relevant research findings.
This compound functions by modulating the activity of gamma-secretase, an enzyme responsible for the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides. By selectively lowering Aβ42 levels, this compound aims to mitigate the formation of amyloid plaques, a hallmark of Alzheimer's pathology. Notably, it has been shown to activate c-Jun N-terminal kinase (JNK), increase AP-1 binding to DNA, and downregulate cyclin D1 expression, leading to apoptosis in tumor cells .
In Vitro Studies
Research indicates that this compound protects neuronal cells from cytotoxicity associated with Aβ42 and oxidative stress. In cultured human neuroblastoma cell lines and primary neurons, clinically relevant concentrations (1-5 µM) resulted in significant neuroprotection. This effect is associated with the upregulation of neurotrophins such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are critical for neuronal survival and function .
Phase 2 Trials
A phase 2 clinical trial involving 1,684 participants assessed the efficacy of this compound in patients with mild to moderate AD. The trial revealed that while this compound had no significant impact on primary cognitive outcomes (ADAS-Cog and ADCS-ADL), patients with mild AD exhibited a slower rate of decline compared to placebo . Specifically:
- Cognitive Outcomes :
- ADAS-Cog score decreased by 7.1 points over 18 months.
- Mild AD patients receiving 800 mg showed a reduction in decline rates by approximately 46% compared to placebo.
- Adverse Effects :
Phase 3 Trials
Despite initial promising results in phase 2 trials, subsequent phase 3 trials failed to demonstrate significant efficacy. The trials were terminated due to insufficient pharmacodynamics—specifically, poor brain penetration of this compound at therapeutic doses .
Neuroprotective Effects
In animal models of AD, this compound has been shown to prevent learning and memory deficits while reducing Aβ42 concentrations in the brain. Long-term treatment resulted in decreased amyloid deposits and improved cognitive function . However, these findings have not consistently translated into human studies.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound's ability to cross the blood-brain barrier is limited, with only about 0.5–1.0% reaching effective concentrations in the central nervous system. This limitation is considered a major factor contributing to the lack of efficacy observed in clinical trials .
Summary of Key Findings
Parameter | Phase 2 Results | Phase 3 Results |
---|---|---|
Participants | 1,684 | Not specified |
Cognitive Decline | Slower rate in mild AD | No significant effect |
Common Side Effects | Dizziness, anemia | Similar adverse effects reported |
Mechanism | Neuroprotection via NGF/BDNF upregulation | Poor brain penetration noted |
Properties
IUPAC Name |
(2R)-2-(3-fluoro-4-phenylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBZMRGLBWNTM-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199508 | |
Record name | Tarenflurbil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
MPC-7869 is not an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). The compound modulates the signal transduction and transcription activation pathways associated with nuclear factor kappaB (NFkappaB), a principle transcription factor in the expression of many molecules involved in cell growth, cell death and inflammation. In addition, MPC-7869 has recently been shown to modulate gamma-secretase and selectively lower levels of Abeta42 peptide in vitro and in vivo, and to reduce amyloid pathology in the brain. MPC-7869 has an excellent safety profile and is very potent in animal models of cancer and Alzheimer's disease. In transgenic mouse studies, MPC-7869 reduced brain amyloid levels and prevented memory loss. | |
Record name | Tarenflurbil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05289 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
51543-40-9 | |
Record name | (-)-Flurbiprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51543-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tarenflurbil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051543409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tarenflurbil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05289 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tarenflurbil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-fluoro-α-methyl[1,1'-biphenyl]-4-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.041 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TARENFLURBIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501W00OOWA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.